2-Amino-6-bromo-4-fluorobenzonitrile
Overview
Description
2-Amino-6-bromo-4-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of benzonitrile, featuring an amino group at the second position, a bromine atom at the sixth position, and a fluorine atom at the fourth position on the benzene ring
Mechanism of Action
Target of Action
It is known that this compound is a medicinal chemistry intermediate . It has been employed for the preparation of various compounds, suggesting that its targets could be diverse and dependent on the specific derivative being synthesized.
Mode of Action
It is known to participate in reactions at the benzylic position . This involves free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets likely involves these chemical processes, leading to changes in the target molecules.
Biochemical Pathways
For instance, it may be used for the synthesis of antifolate and antibacterial quinazoline derivatives , which are known to interfere with folate metabolism and bacterial growth, respectively.
Pharmacokinetics
A safety data sheet indicates that the compound can be absorbed through the skin, inhaled, and ingested, suggesting that it has some degree of bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-bromo-4-fluorobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,6-dibromo-4-fluorobenzonitrile with ammonia. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromo-4-fluorobenzonitrile is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-4-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromine atom with boronic acids to form carbon-carbon bonds.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Ammonia or other nucleophiles in solvents like ethanol or methanol.
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivatives, and a base such as potassium carbonate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Reduction: Primary amines.
Scientific Research Applications
2-Amino-6-bromo-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromo-6-fluorobenzonitrile: Similar structure but different substitution pattern.
2-Amino-6-fluorobenzonitrile: Lacks the bromine atom, which affects its reactivity and applications.
2-Bromo-4-fluorobenzonitrile:
Uniqueness
2-Amino-6-bromo-4-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which provide distinct reactivity patterns and enable the synthesis of a wide range of derivatives. The combination of these substituents makes it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
2-amino-6-bromo-4-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7(11)5(6)3-10/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCWUTDHTVBYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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